TCO-PEG2-maleimide
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Overview
Description
TCO-PEG2-maleimide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a trans-cyclooctene (TCO) group and a maleimide group, which are known for their ability to undergo specific “click” reactions with tetrazine groups or thiol groups. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its high reactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-maleimide typically involves the conjugation of TCO and maleimide groups through a PEG linker. The process begins with the preparation of TCO and maleimide precursors, followed by their coupling via a PEG spacer. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of stable bonds between the functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize impurities and achieve consistent quality. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any residual reactants and by-products .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-maleimide undergoes several types of chemical reactions, including:
Click Reactions: The TCO group reacts with tetrazine groups in a rapid and specific manner, forming stable covalent bonds.
Thiol-Maleimide Reactions: The maleimide group reacts with thiol groups to form thioether linkages, which are stable and irreversible
Common Reagents and Conditions
Tetrazine Compounds: Used in click reactions with the TCO group.
Thiol-Containing Compounds: Used in thiol-maleimide reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used as reaction media
Major Products Formed
TCO-Tetrazine Adducts: Formed from the click reaction between TCO and tetrazine groups.
Thioether Linkages: Formed from the reaction between maleimide and thiol groups
Scientific Research Applications
TCO-PEG2-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tagging of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of targeted drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of TCO-PEG2-maleimide involves its ability to undergo specific reactions with tetrazine and thiol groups. The TCO group participates in an inverse electron demand Diels-Alder reaction with tetrazine, while the maleimide group forms stable thioether linkages with thiol groups. These reactions enable the precise and efficient conjugation of biomolecules, facilitating their use in various applications .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG1-maleimide
- TCO-PEG3-maleimide
- TCO-PEG4-maleimide
- TCO-PEG5-maleimide
- TCO-PEG6-maleimide
Uniqueness
TCO-PEG2-maleimide is unique due to its optimal PEG spacer length, which provides a balance between reactivity and solubility. This makes it highly effective for bioconjugation and other applications where precise and efficient reactions are required .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c22-17-8-9-18(23)21(17)11-13-26-15-14-25-12-10-20-19(24)27-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,20,24)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPQOUYLZIFNML-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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